Odevixibat-d5
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Overview
Description
Odevixibat-d5 is a deuterated form of Odevixibat, a small molecule inhibitor of the ileal bile acid transporter. It is primarily used in the treatment of cholestatic liver diseases, such as progressive familial intrahepatic cholestasis (PFIC), biliary atresia, and Alagille syndrome . The deuterated form, this compound, is used as a stable isotope-labeled compound in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Odevixibat-d5 involves the incorporation of deuterium atoms into the Odevixibat molecule. This is typically achieved through hydrogen-deuterium exchange reactions under specific conditions. The process involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced analytical techniques, such as mass spectrometry and nuclear magnetic resonance (NMR), is crucial in verifying the incorporation of deuterium atoms .
Chemical Reactions Analysis
Types of Reactions
Odevixibat-d5 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deuterated analogs .
Scientific Research Applications
Odevixibat-d5 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved.
Biology: Employed in metabolic studies to track the distribution and breakdown of bile acids in biological systems.
Medicine: Investigated for its potential therapeutic effects in treating cholestatic liver diseases and other related conditions.
Industry: Utilized in the development of new drugs and therapeutic agents targeting bile acid transporters
Mechanism of Action
Odevixibat-d5 exerts its effects by inhibiting the ileal bile acid transporter, which is responsible for the reabsorption of bile acids in the intestine. By blocking this transporter, this compound reduces the reuptake of bile acids, leading to their increased excretion through the colon. This helps to alleviate the symptoms of cholestatic liver diseases, such as pruritus and jaundice .
Comparison with Similar Compounds
Similar Compounds
Odevixibat: The non-deuterated form of Odevixibat-d5, used for similar therapeutic purposes.
Maralixibat: Another ileal bile acid transporter inhibitor used in the treatment of cholestatic liver diseases.
Elobixibat: A bile acid transporter inhibitor used primarily for the treatment of chronic constipation
Uniqueness of this compound
This compound is unique due to its deuterated nature, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it a valuable tool in scientific research, particularly in understanding the pharmacokinetics and pharmacodynamics of bile acid transport inhibitors .
Properties
Molecular Formula |
C37H48N4O8S2 |
---|---|
Molecular Weight |
746.0 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-2-[[2-[[3,3-dibutyl-7-methylsulfanyl-1,1-dioxo-5-(2,3,4,5,6-pentadeuteriophenyl)-2,4-dihydro-1λ6,2,5-benzothiadiazepin-8-yl]oxy]acetyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]butanoic acid |
InChI |
InChI=1S/C37H48N4O8S2/c1-5-8-19-37(20-9-6-2)24-41(26-13-11-10-12-14-26)29-21-31(50-4)30(22-32(29)51(47,48)40-37)49-23-33(43)39-34(25-15-17-27(42)18-16-25)35(44)38-28(7-3)36(45)46/h10-18,21-22,28,34,40,42H,5-9,19-20,23-24H2,1-4H3,(H,38,44)(H,39,43)(H,45,46)/t28-,34+/m0/s1/i10D,11D,12D,13D,14D |
InChI Key |
XULSCZPZVQIMFM-VFZGHMOYSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N2CC(NS(=O)(=O)C3=CC(=C(C=C32)SC)OCC(=O)N[C@H](C4=CC=C(C=C4)O)C(=O)N[C@@H](CC)C(=O)O)(CCCC)CCCC)[2H])[2H] |
Canonical SMILES |
CCCCC1(CN(C2=CC(=C(C=C2S(=O)(=O)N1)OCC(=O)NC(C3=CC=C(C=C3)O)C(=O)NC(CC)C(=O)O)SC)C4=CC=CC=C4)CCCC |
Origin of Product |
United States |
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